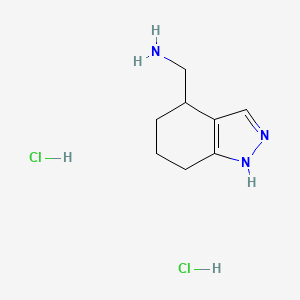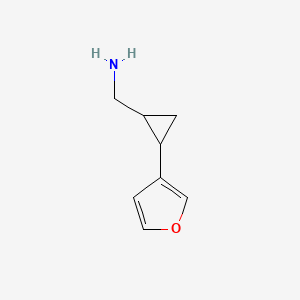
1,2,3,4-Tetrahydroisoquinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydroisoquinoline-8-carboxamide is a derivative of the tetrahydroisoquinoline family, which is a significant class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and have garnered attention in the scientific community for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline-8-carboxamide can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can yield different tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydroisoquinoline-8-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in treating neurodegenerative disorders and infections.
Industry: It is utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroisoquinoline-8-carboxamide can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the carboxamide group.
Isoquinoline: The fully aromatic analog.
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide: A positional isomer with the carboxamide group at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity .
Eigenschaften
Molekularformel |
C10H12N2O |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
1,2,3,4-tetrahydroisoquinoline-8-carboxamide |
InChI |
InChI=1S/C10H12N2O/c11-10(13)8-3-1-2-7-4-5-12-6-9(7)8/h1-3,12H,4-6H2,(H2,11,13) |
InChI-Schlüssel |
QCPNBHNIZNYBGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1C=CC=C2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15309457.png)
![1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B15309462.png)
![n-Methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15309465.png)







![Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride](/img/structure/B15309514.png)

